JNJ-10229570 is a small molecule compound primarily recognized as an antagonist of the melanocortin receptors 1 and 5 (MC1R and MC5R). This compound has gained attention in dermatological research, particularly for its potential applications in treating conditions such as acne vulgaris. The molecular formula of JNJ-10229570 is , and it is associated with a CAS registry number of 524923-88-4. The compound has demonstrated activity in the range of IC50 values from 200 to 300 nM, indicating its potency against these receptors .
JNJ-10229570 was developed by Johnson & Johnson and falls under the category of small molecule drugs. It is classified specifically as a melanocortin receptor antagonist, targeting both MC1R and MC5R, which are involved in various physiological processes, including skin pigmentation and inflammation . The compound is currently in Phase 2 clinical trials for indications related to acne vulgaris .
The synthesis of JNJ-10229570 involves several complex steps to construct its unique molecular framework. Initial methods include:
The synthesis process also involved characterizing the compounds through techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm their structures and purity levels .
The molecular structure of JNJ-10229570 features a complex arrangement that includes:
The detailed structural data can be represented by its InChIKey: XTHRTBCPBWJYRO-UHFFFAOYSA-N, which provides insight into its chemical identity and properties .
JNJ-10229570 undergoes various chemical reactions, primarily focusing on its interaction with melanocortin receptors:
The technical details surrounding its reactions are crucial for understanding its therapeutic potential.
The mechanism of action for JNJ-10229570 involves:
The data suggest that this mechanism may help mitigate conditions characterized by excessive sebum production and inflammatory responses in skin disorders.
Relevant analyses include Fourier-transform infrared spectroscopy (FTIR) for functional group identification and thermogravimetric analysis (TGA) for thermal stability assessment .
JNJ-10229570 has significant potential applications in scientific research, particularly in dermatology:
Ongoing clinical trials are expected to provide further insights into its effectiveness and safety profile in treating skin-related disorders .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: